N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
This compound features a benzhydryl group (diphenylmethyl) attached to an acetamide core, which is further substituted with a 1H-indol-3-yl moiety. The indole nitrogen is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl chain.
Properties
IUPAC Name |
N-benzhydryl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O3/c33-26(31-17-9-10-18-31)20-32-19-24(23-15-7-8-16-25(23)32)28(34)29(35)30-27(21-11-3-1-4-12-21)22-13-5-2-6-14-22/h1-8,11-16,19,27H,9-10,17-18,20H2,(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTJFAJMANODFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide, identified by its CAS number 872849-13-3, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly in the context of anticancer and antimicrobial effects.
The molecular formula of this compound is , with a molecular weight of 465.5 g/mol. The structure includes a benzhydryl group attached to an indole derivative, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 872849-13-3 |
| Molecular Formula | C29H27N3O3 |
| Molecular Weight | 465.5 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate indole derivatives and pyrrolidine moieties. The detailed synthetic pathways often utilize various reagents and conditions to achieve optimal yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing indole and pyrrolidine derivatives. For instance, similar indole-based compounds have shown significant anti-proliferative activity against various cancer cell lines:
- Microtubule Destabilization : Compounds analogous to N-benzhydryl derivatives have been identified as microtubule destabilizing agents, leading to apoptosis in cancer cells. For example, certain indolylglyoxyl amides demonstrated IC50 values as low as 10.56 µM against HepG2 (liver cancer) cells .
- Cell Line Studies : The evaluation of other derivatives indicated that modifications in the indole structure can enhance biological activity. For instance, a related compound with a pyridine moiety exhibited IC50 values of 39 nM against HeLa cells and 51 nM against L1210 leukemia cells .
Antimicrobial Activity
Compounds with similar structures have also been evaluated for antimicrobial properties:
- Antichagasic Activity : Some derivatives demonstrated promising antichagasic effects, with EC50 values significantly lower than traditional treatments .
- Broad-Spectrum Activity : Research indicates that indole derivatives can possess broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .
Case Studies
A case study involving the synthesis and biological evaluation of a series of indole derivatives revealed that structural modifications could lead to enhanced activity against specific cancer types. The study detailed the synthesis of various compounds through a one-pot reaction involving isatin derivatives and demonstrated their efficacy in vitro against lung cancer cell lines .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally related to N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been explored in studies assessing its efficacy against various pathogens. Similar compounds have demonstrated activity against bacteria and fungi, suggesting that N-benzhydryl derivatives may also possess these properties .
Antitubercular Activity
In vitro studies have highlighted the antitubercular activity of related compounds against Mycobacterium tuberculosis. These studies often evaluate the compounds' ability to inhibit vital mycobacterial enzymes, which is crucial for developing new treatments for tuberculosis .
Case Studies and Research Findings
Chemical Reactions Analysis
N-Alkylation of Indole Core
The benzhydryl group is introduced via nucleophilic substitution under strong base conditions (NaH/DMF). This step activates the indole nitrogen for reaction with benzhydryl bromide :
-
Conditions : NaH (1.2 eq, 60% dispersion) in DMF at room temperature.
Bromination at Indole C2 Position
Bromine is introduced using N-bromosuccinimide (NBS) under radical initiation (benzoyl peroxide):
-
Conditions : Reflux in CCl₄ with catalytic benzoyl peroxide.
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Selectivity : Position-specific bromination confirmed by NMR .
Oxidative Formylation
Ozonolysis followed by reductive workup (Zn(BH₄)₂) converts brominated intermediates to aldehydes :
-
Key Step : Critical for subsequent nitroolefin formation.
Nitroolefin Formation
The aldehyde undergoes condensation with ammonium acetate in nitromethane to form a nitroolefin :
\text{Indole-CHO} + \text{NH}_4\text{OAc
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide ()
- Key Differences : Replaces the benzhydryl group with benzyl and ethyl substituents.
- Implications : Reduced steric bulk compared to benzhydryl may enhance solubility but reduce target binding affinity due to weaker hydrophobic interactions .
N-benzyl-2-(1H-indol-3-yl)-N-methyl-2-oxo-acetamide ()
- Key Differences : Lacks the pyrrolidin-1-yl ethyl chain on the indole nitrogen.
- Implications: Absence of the pyrrolidinone group likely diminishes metabolic stability and alters pharmacokinetic profiles .
2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide ()
- Key Differences : Substitutes benzhydryl with a trifluoromethoxy benzyl group.
2-(1-Cyclopent-2-enyl-1H-indol-3-yl)-N-(2-(1H-indol-3-yl)ethyl)-2-oxoacetamide ()
- Key Differences : Cyclopentenyl substituent on the indole nitrogen and an indole-ethyl chain on the acetamide.
- Implications : Increased rigidity from the cyclopentenyl group may restrict conformational flexibility, affecting target selectivity .
Physicochemical Properties
- Solubility: Pyrrolidinone-containing compounds (e.g., ) exhibit moderate aqueous solubility due to hydrogen-bonding capacity, whereas benzhydryl and trifluoromethoxy derivatives are more lipophilic .
- Metabolic Stability: The pyrrolidinone group in the target compound may reduce oxidative metabolism compared to analogues with simpler alkyl chains (e.g., ) .
Q & A
Q. What are the key considerations for optimizing the synthesis of N-benzhydryl-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide?
Answer: Synthesis optimization for this compound involves multi-step organic reactions, including nucleophilic substitution, coupling, and purification. Critical parameters include:
- Reagent selection : Use coupling agents (e.g., carbodiimides) for amide bond formation, as described for structurally similar indole-acetamide derivatives .
- Reaction conditions : Temperature control (e.g., 0–5°C for acid-sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation of pyrrolidine or indole moieties .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the final product with ≥95% purity .
- Yield optimization : Adjust stoichiometry of indole precursors and carbonylating agents (e.g., oxalyl chloride) to minimize by-products .
Q. How is the structural integrity of the compound confirmed during synthesis?
Answer: Structural validation relies on spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of benzhydryl protons (δ 5.2–5.5 ppm), indole NH (δ ~10 ppm), and pyrrolidine carbonyls (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]⁺) and rule out fragmentation .
- Infrared (IR) spectroscopy : Peaks at ~1650–1750 cm⁻¹ for C=O stretches (amide, pyrrolidinone) .
- X-ray crystallography (if applicable): For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated for related indole-acetamide derivatives .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Answer: Initial screening should focus on target-specific assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Apoptosis markers : Flow cytometry for Annexin V/PI staining or caspase-3/7 activation .
- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved target affinity?
Answer: Computational strategies include:
- Molecular docking : Predict binding modes to target proteins (e.g., using AutoDock Vina) by analyzing interactions between the pyrrolidine/indole moieties and active-site residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzhydryl ring) with bioactivity data to prioritize analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- ADMET prediction : Tools like SwissADME to optimize logP (<5), polar surface area (>60 Ų), and metabolic stability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Answer: Address discrepancies through:
- Pharmacokinetic profiling : Measure plasma stability (e.g., half-life in rodent serum) and tissue distribution via LC-MS/MS to identify poor bioavailability .
- Metabolite identification : Incubate the compound with liver microsomes (human/rodent) to detect inactive or toxic metabolites .
- Dose-response refinement : Adjust dosing regimens (e.g., QD vs. BID) in animal models to align with in vitro IC₅₀ values .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility, as demonstrated for hydrophobic indole derivatives .
Q. What strategies are effective for resolving synthetic by-products or stereochemical impurities?
Answer:
- HPLC/LC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to separate diastereomers or regioisomers .
- Chiral chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) for enantiomeric resolution .
- Crystallography-guided purification : Recrystallize under controlled conditions (e.g., slow evaporation from DCM/hexane) to isolate the desired stereoisomer .
- Mechanistic studies : Probe reaction pathways using deuterated reagents or ¹⁸O labeling to identify side reactions (e.g., over-alkylation of indole) .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer: SAR exploration involves:
- Fragment replacement : Synthesize analogs with substituted benzodioxole (e.g., 4-Cl → 4-OCH₃) or pyrrolidine (e.g., N-methyl vs. N-acetyl) groups .
- Bioisosteric swaps : Replace the benzhydryl group with biphenyl or naphthyl moieties to modulate lipophilicity .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the 2-oxo position) via 3D alignment with co-crystalized ligands .
- Activity cliffs : Compare analogs with minor structural changes (e.g., indole C3-substitution) and abrupt potency shifts to pinpoint key interactions .
Q. What methodologies are suitable for studying metabolic stability and toxicity?
Answer:
- Hepatocyte assays : Incubate with primary human hepatocytes to measure intrinsic clearance (Clint) and CYP450 inhibition .
- AMES test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG binding : Patch-clamp assays or fluorescence polarization to evaluate cardiac toxicity risks .
- Reactive metabolite screening : Trapping studies with glutathione (GSH) to detect thiol-reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
